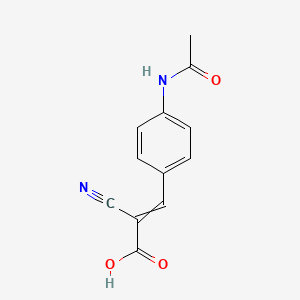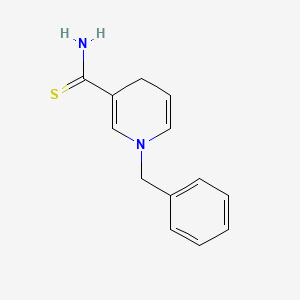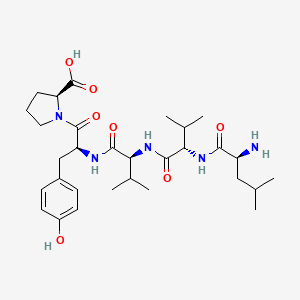![molecular formula C18H12N2 B14277191 Benzo[c][2,7]naphthyridine, 4-phenyl- CAS No. 127056-10-4](/img/structure/B14277191.png)
Benzo[c][2,7]naphthyridine, 4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c][2,7]naphthyridine, 4-phenyl- is a polycyclic aromatic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often found in natural products, particularly marine alkaloids. The structure of Benzo[c][2,7]naphthyridine, 4-phenyl- consists of a fused ring system that includes a naphthyridine core with a phenyl group attached at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][2,7]naphthyridine, 4-phenyl- can be achieved through various methods. One common approach involves the reaction of cyanoacetamides with quinoline derivatives. For example, reacting ethyl cyanoacetate with primary amines in absolute methanol in the presence of potassium carbonate at room temperature for 24 hours yields the desired product . Another method involves the regioselective direct ring metalation of 4-bromobenzo[c][2,7]naphthyridine at C-5 using TMPMgCl∙LiCl at -40°C, followed by quenching with various electrophiles .
Industrial Production Methods: Industrial production methods for Benzo[c][2,7]naphthyridine, 4-phenyl- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Benzo[c][2,7]naphthyridine, 4-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the reaction with sodium azide leads to the formation of a tetracyclic ring system . Additionally, refluxing the compound with alkyl amines results in the formation of stable crystalline solids .
Common Reagents and Conditions: Common reagents used in the reactions of Benzo[c][2,7]naphthyridine, 4-phenyl- include sodium azide, phenyl isothiocyanate, and alkyl amines. Reaction conditions often involve refluxing in appropriate solvents, such as methanol or acetic anhydride, under controlled temperatures .
Major Products Formed: The major products formed from the reactions of Benzo[c][2,7]naphthyridine, 4-phenyl- include tetracyclic ring systems, 3-alkyl-2-oxo-6-phenyl-5-thioxo-3,4,5,6-tetrahydro-2H-benzo[c]pyrimido[4,5,6-ij][2,7]naphthyridine-1-carbonitriles, and 3-alkyl-5-alkylamino-4-amino-2-oxo-2,3-dihydrobenzo[c][2,7]naphthyridine-1-carbonitriles .
Aplicaciones Científicas De Investigación
Benzo[c][2,7]naphthyridine, 4-phenyl- has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of heterocyclic natural products and analogues . In biology and medicine, it exhibits diverse biological activities, including anticancer, antiparasitic, and antimicrobial properties . The compound’s ability to inhibit topoisomerase, DNA/RNA/protein synthesis, and induce cell cycle arrest makes it a promising candidate for drug development
Mecanismo De Acción
The mechanism of action of Benzo[c][2,7]naphthyridine, 4-phenyl- involves multiple pathways. It exerts its effects by inhibiting topoisomerase, which leads to the inhibition of DNA/RNA/protein synthesis and induces cell cycle arrest . The compound also binds to DNA, causing cleavage, catenation, and damage, which contributes to its anticancer activities . Furthermore, it exhibits antiparasitic activities through similar mechanisms .
Comparación Con Compuestos Similares
Benzo[c][2,7]naphthyridine, 4-phenyl- is structurally similar to other naphthyridine derivatives, such as benzo[c][1,7]naphthyridine and pyridoacridine alkaloids . These compounds share a common naphthyridine core and exhibit similar biological activities. Benzo[c][2,7]naphthyridine, 4-phenyl- is unique due to its specific substitution pattern and the presence of a phenyl group at the 4-position, which contributes to its distinct chemical and biological properties.
List of Similar Compounds:- Benzo[c][1,7]naphthyridine
- Pyridoacridine alkaloids (e.g., amphimedine, ascididemin, kuanoniamine A, styelsamine D, eilatin)
- 4-bromobenzo[c][2,7]naphthyridine
Propiedades
Número CAS |
127056-10-4 |
|---|---|
Fórmula molecular |
C18H12N2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
4-phenylbenzo[c][2,7]naphthyridine |
InChI |
InChI=1S/C18H12N2/c1-2-6-13(7-3-1)18-16-12-20-17-9-5-4-8-15(17)14(16)10-11-19-18/h1-12H |
Clave InChI |
NWDWDVMKHQSOJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CC3=C2C=NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


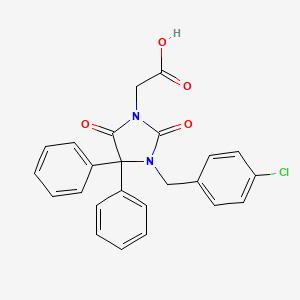
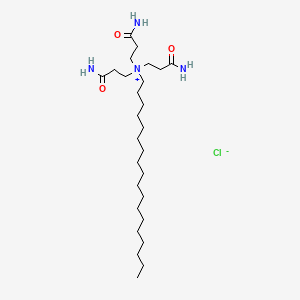




![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
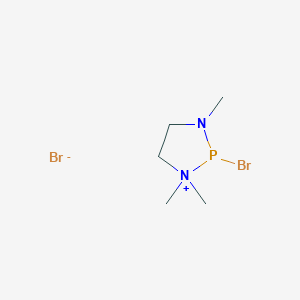
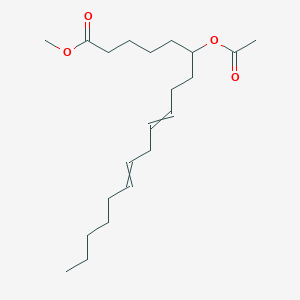
![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)

